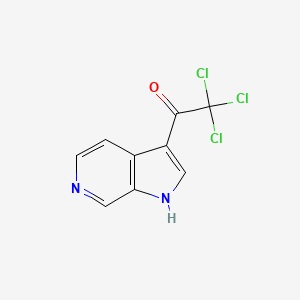

2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone

Description

Properties

Molecular Formula |

C9H5Cl3N2O |

|---|---|

Molecular Weight |

263.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)6-3-14-7-4-13-2-1-5(6)7/h1-4,14H |

InChI Key |

PTSIIVGQBHNTSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route for this compound involves the acylation of 6-azaindole derivatives with trichloroacetyl chloride . This method leverages the nucleophilic nitrogen or carbon sites on the azaindole ring to introduce the trichloroacetyl group, facilitated by Lewis acid catalysts such as aluminum chloride.

Detailed Synthetic Procedure

- Starting Materials : 6-azaindole or its derivatives; trichloroacetyl chloride.

- Catalyst : Aluminum chloride (AlCl3).

- Solvent : Dichloromethane (DCM) or chloroform.

- Conditions : The reaction mixture is typically refluxed or stirred at controlled temperatures (often ambient to reflux temperatures) for 1 hour or more.

- Work-up : The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the crude product is filtered, dried (e.g., over calcium chloride), and purified by recrystallization or column chromatography.

Example from literature :

7-azaindole (2.36 g, 0.02 moles), aluminum chloride (2.38 g, 0.02 moles), and trichloroacetic acid (20 mL) were dissolved in 50 mL dichloromethane and refluxed for 1 hour. The product was filtered, dried, and recrystallized to yield the desired compound.

Alternative Synthetic Routes

- Bromination followed by Acylation : In some related heterocyclic systems, bromination of the pyrrole or azaindole ring precedes acylation with trichloroacetyl chloride to yield bromo-substituted trichloroacetyl derivatives, which can then be further transformed.

- Use of Other Catalysts or Solvents : Besides aluminum chloride, other Lewis acids or bases such as triethylamine may be used to facilitate the acylation step. Solvents like ethanol or acetonitrile are also employed depending on the substrate and desired reaction conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (1:1 molar ratio) | Facilitates electrophilic acylation |

| Solvent | Dichloromethane, chloroform | Non-polar, aprotic solvents preferred |

| Temperature | Reflux (40–60 °C) or room temperature | Reflux improves reaction rate |

| Reaction Time | 1 to 2 hours | Monitored by TLC |

| Work-up | Filtration, drying, recrystallization | Purification yields high purity products |

Research Outcomes and Yields

- Yields : Reported yields for the acylation reaction range from 80% to 99% , indicating high efficiency under optimized conditions.

- Purity and Characterization : Products are typically characterized by melting point determination, IR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR). For example, ^1H NMR signals for the azaindole moiety and trichloromethyl group are distinct and confirm the structure.

- Reaction Monitoring : TLC is widely used to monitor reaction progress and completion.

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct acylation with AlCl3 | 6-azaindole + trichloroacetyl chloride | AlCl3, reflux 1 hr | DCM | 80-99 | Most common, straightforward |

| Bromination + acylation | Bromo-azaindole derivatives | Bromine, then trichloroacetyl chloride | Chloroform | 73-93 | Used for bromo-substituted derivatives |

| Basic hydrolysis post-acylation | Trichloroacetylated azaindole | KOH aqueous solution | Ethanol | 90-99 | Converts acylated products to derivatives |

Mechanistic Insights

The reaction mechanism typically follows an electrophilic aromatic substitution pathway where the trichloroacetyl chloride activated by aluminum chloride forms a highly electrophilic complex. The nucleophilic site on the 6-azaindole ring attacks this complex, resulting in acylation at the 3-position of the azaindole ring. The trichloromethyl group remains intact, imparting unique chemical properties to the final product.

Chemical Reactions Analysis

Friedel-Crafts Acylation

The compound is synthesized via Friedel-Crafts acylation of 6-azaindole derivatives with trichloroacetyl chloride (Cl₃CCOCl) in dichloromethane (DCM), catalyzed by aluminum chloride (AlCl₃):

Reaction conditions :

-

Solvent : DCM (24 mL per 10.15 mmol substrate)

-

Catalyst : AlCl₃ (3.5 equiv)

-

Temperature : Room temperature (6 hr reaction time)

Characterization data :

Hydrolysis to Carboxylates

The trichloroacetyl group undergoes basic hydrolysis to yield methyl-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylates:

Procedure :

-

Reagents : KOH (20% aqueous solution)

-

Conditions : Room temperature, 3 hr

-

Workup : Acidification with HCl (6N), extraction with ethyl acetate

Key product :

-

Methyl-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (3a)

Heterocycle Formation: 1,2,4-Oxadiazoles

The compound serves as a precursor for 1,2,4-oxadiazole derivatives with cytotoxic activity.

Reaction pathway :

-

Intermediate : Carboximidamides (e.g., 2a–e )

-

Coupling : React with carboxylates (3a–c ) using NaH in tetrahydrofuran (THF)

Biological relevance :

-

Oxadiazole derivatives exhibit IC₅₀ values of 0.12–1.2 μM against HCT-116 colon cancer cells .

-

Apoptotic mechanism : Phosphatidylserine externalization and nuclear fragmentation observed in MCF-7 breast cancer cells .

Comparative Reaction Data

Mechanistic Insights

-

Trichloroacetyl group activation : The electron-deficient carbonyl enhances electrophilicity at the α-carbon, enabling nucleophilic attack during hydrolysis or cyclization .

-

Steric effects : Methyl substitution on the azaindole nitrogen improves reaction efficiency by reducing steric hindrance .

This compound’s synthetic flexibility and bioactivity profile underscore its importance in medicinal chemistry, particularly for developing targeted anticancer agents. Experimental protocols and characterization data from diverse methodologies ensure reproducibility and scalability for industrial applications.

Scientific Research Applications

2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.

Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, although further research is needed.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Derivatives

2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone

- Structure : Features an indole ring substituted at the 3-position with a trichloroacetyl group.

- Synthesis : Prepared via reaction of indole with trichloroacetyl chloride in dry dioxane and pyridine .

- Applications : Used to synthesize methyl indole-3-carboxylate, a precursor for bioactive molecules .

- Modifications: Substitutions on the indole ring (e.g., 5-fluoro or 5-nitro groups) alter electronic properties and reactivity. For example, 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone (MW: ~280 g/mol) is utilized in antimicrobial agent synthesis .

2,2,2-Trichloro-1-(5-nitro-1H-indol-3-yl)ethanone

Pyrrole-Based Derivatives

2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone

- Structure : Pyrrole ring substituted at the 2-position with a trichloroacetyl group.

- Properties : Molecular weight = 212.46 g/mol; stored under dry conditions due to moisture sensitivity .

- Applications : Serves as a key intermediate in synthesizing thiazole derivatives with antimicrobial activity .

2,2,2-Trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone

Pyrazole and Other Heterocyclic Derivatives

2,2,2-Trichloro-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone

- Structure : Pyrazole ring with an isopropyl group and trichloroacetyl substitution.

- Applications : Used in synthesizing kinase inhibitors due to the pyrazole moiety’s ability to coordinate metal ions .

2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone

Comparative Analysis Table

Biological Activity

2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is and it features a trichloroacetyl moiety attached to a 6-azaindole structure. This configuration is significant as it may influence the compound's interaction with biological targets.

The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Research indicates that compounds with similar structures often target fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis.

Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1k | MCF-7 (breast cancer) | 10.5 |

| 1n | HeLa (cervical cancer) | 8.7 |

| 1o | HCT-116 (colon cancer) | 15.4 |

These values indicate the concentration required to inhibit cell viability by 50%, highlighting the compound's potential as an anticancer agent.

Study on Anticancer Activity

A study published in the MDPI journal examined the cytotoxic activity of various derivatives of this compound against HCT-116 colon rectal carcinoma cells. The results indicated that certain substitutions on the compound led to enhanced antiproliferative effects. Notably, compounds with halogen substitutions showed varying degrees of effectiveness, with fluorine enhancing activity compared to bromine or no halogen substitution .

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound resulted in apoptosis in treated cells. This was evidenced by increased levels of cleaved caspase-3 and PARP, markers commonly associated with programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.